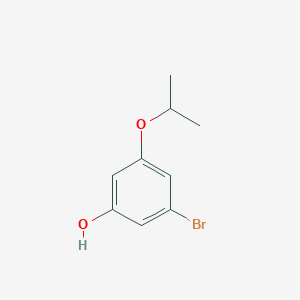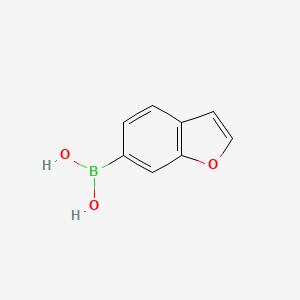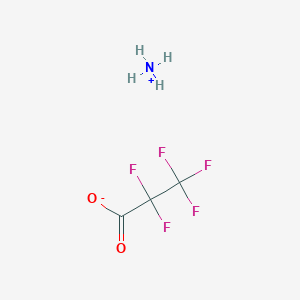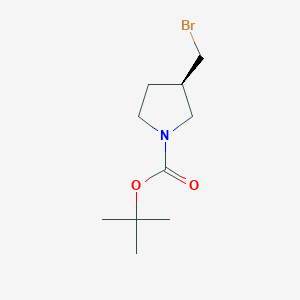
3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound, including bond lengths, bond angles, and torsional angles.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Microwave Synthesis and Potential Applications
- One-Pot Microwave Synthesis : This compound has been synthesized using a one-pot microwave synthesis approach. This method is efficient and has been used to create derivatives that show promising anti-inflammatory and anticancer activities (Hafez, Al-Hussain, & El-Gazzar, 2016).
Anticancer Properties
- AMPAR Antagonists : Derivatives of this compound have been studied as AMPA receptor antagonists. These derivatives display varying degrees of potency, which has implications for their role in inhibiting the AMPA receptor, a potential target for cancer therapy (Chenard et al., 2001).
- Cytotoxicity Analysis : The compound and its analogues have demonstrated profound cytotoxic effects on cancer cell lines, highlighting their potential as antitumor agents. This has been explored through a quantitative structure-cytotoxicity relationship analysis (Joon et al., 2021).
Antimicrobial and Anti-Inflammatory Applications
- Novel Schiff Base Derivatives : Schiff base derivatives of this compound have been synthesized and tested for antimicrobial and anti-inflammatory properties. These derivatives have shown good inhibitory activity against various bacteria and fungi (Abhishek, Fern, Jennifer, & Pankaj, 2014).
Tubulin Polymerization Inhibition
- Fluorinated Derivatives : Fluorinated derivatives of this compound have been shown to inhibit tubulin polymerization. This inhibition can disrupt mitosis in cancer cells, offering another pathway for anticancer activity (Řehulka et al., 2020).
Amylolytic Activity
- Fluorine-Bearing Quinoline-4-carboxylic Acid : Syntheses of novel fluorine-bearing derivatives of this compound have exhibited high to moderate amylolytic activity against certain fungi, suggesting potential applications in the treatment of fungal infections (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Synthesis of Derivatives for Various Applications
- Pyrazole-4-carbaldehyde Synthesis : This compound has been used in the synthesis of aza- and diazaphenanthrene derivatives, which have potential applications in various chemical and pharmaceutical fields (Kozlov & Gusak, 2007).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include appropriate handling and disposal methods.
Future Directions
This would involve speculating on potential future research directions, such as new synthesis methods, potential applications, or related compounds to study.
properties
IUPAC Name |
3-acetyl-6-fluoro-4-(4-fluorophenyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPMYWSPOUXVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001210101 | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one | |
CAS RN |
1257535-68-4 | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001210101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



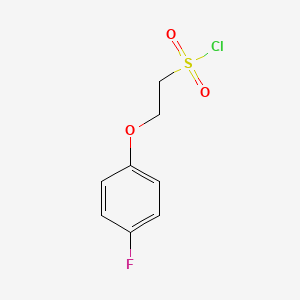
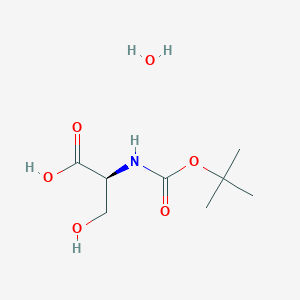


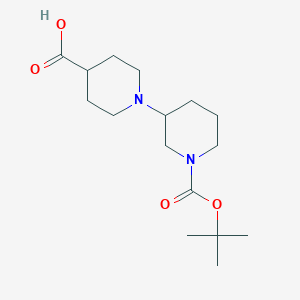
![[(4-Bromo-2-fluorophenyl)methyl][2-(4-methylpiperazin-1-yl)ethyl]amine](/img/structure/B1524383.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B1524384.png)
